3-Methylbutyl 2-methylbutanoate

Übersicht

Beschreibung

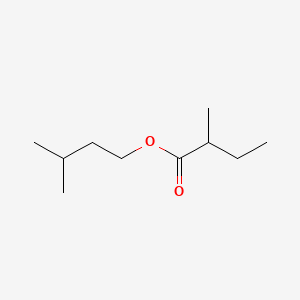

3-Methylbutyl 2-methylbutanoate: is an ester compound with the molecular formula C10H20O2 . It is also known by the synonym Isoamyl 2-methylbutyrate . This compound is characterized by its fruity, apple-like aroma, making it a popular choice in the flavors and fragrances industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Methylbutyl 2-methylbutanoate can be synthesized through the esterification reaction between 3-methylbutanol and 2-methylbutanoic acid . The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are combined in large reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Chemical Reactions of 3-Methylbutyl 2-methylbutanoate

This compound (C10H20O2) is a fatty acid ester that can undergo several chemical reactions, primarily hydrolysis and transesterification .

1.1. Hydrolysis

Hydrolysis involves breaking down the ester into its corresponding alcohol and acid using water and a catalyst. The catalyst can be either an acid or a base. For this compound, this reaction produces 3-methylbutanol and 2-methylbutanoic acid.

The general reaction is:

1.2. Transesterification

Transesterification involves exchanging the alkoxy group of the ester with another alcohol in the presence of a catalyst. The catalyst can be either an acid or a base. This reaction results in a new ester and a new alcohol, depending on the reactants used.

The general reaction is:

Where is another alcohol.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are combined in large reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Spectroscopic Features

The synthesis of esters such as 3-methylbutyl acetate (related to this compound) can be monitored using NMR spectroscopy . During the reaction, the alcohol signal of 3-methylbutanol disappears, and the C4 proton quartet changes into a triplet . This is due to the loss of an adjacent alcohol proton, and it shifts downfield by 0.5 ppm, from 3.5 ppm to 4.0 ppm . The downfield shift of C4 protons arises from increased deshielding of these protons as the adjacent alcohol group is transformed into the more electron-withdrawing ester functional group . The formation of the product is also indicated by the presence of a singlet group appearing at just below 2 ppm, which belongs to the methyl ester group .

Wissenschaftliche Forschungsanwendungen

Introduction to 3-Methylbutyl 2-methylbutanoate

This compound, also known as isoamyl 2-methylpropanoate, is an organic compound classified as a carboxylic acid ester. Its chemical formula is , and it is notable for its fruity aroma, reminiscent of bananas and apricots. This compound has garnered attention in various fields, including food science, fragrance formulation, and potential therapeutic applications.

Flavoring Agent in Food Industry

One of the primary applications of this compound is as a flavoring agent . It is used to impart fruity flavors in food products, particularly in confectionery and beverages. Its presence has been detected in bananas (Musa acuminata), suggesting its potential as a biomarker for banana consumption .

Table 1: Flavor Profile of this compound

| Flavor Characteristics | Description |

|---|---|

| Aroma | Fruity (banana, apricot) |

| Taste | Sweet |

| Applications | Confectionery, Beverages |

Fragrance Industry

In the fragrance industry, this compound serves as a fragrance agent due to its pleasant scent profile. It is utilized in perfumes and scented products to enhance olfactory appeal. The compound's fruity odor makes it suitable for various applications in personal care products .

Potential Therapeutic Applications

Research indicates that compounds like this compound may have implications in health sciences. For instance, studies on secondary metabolites have shown that such compounds can play roles in metabolic processes and may possess biological activities that warrant further investigation .

Industrial Applications

Beyond flavoring and fragrance, this compound also finds use as an emulsifier and surfactant in industrial applications. Its chemical properties allow it to stabilize mixtures of oil and water, making it valuable in cosmetic formulations and food processing .

Case Study 1: Volatile Compounds in Banana Cultivars

A study conducted on various banana cultivars identified this compound as one of the most abundant volatile compounds during the ripening process. The research highlighted its role in flavor development and consumer preference for ripe bananas .

Case Study 2: Antioxidant Properties of Plant Extracts

Research involving the Mediterranean buckthorn (Rhamnus alaternus) explored the phenolic compounds present in its extracts, including various esters like this compound. The study aimed to assess the antioxidant properties of these extracts, suggesting potential health benefits associated with their consumption .

Wirkmechanismus

The mechanism of action of 3-methylbutyl 2-methylbutanoate is primarily related to its interaction with olfactory receptors in the nasal cavity. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic fruity aroma . The molecular targets are the olfactory receptors, and the pathways involved include the activation of G-protein coupled receptors and subsequent signal transduction cascades .

Vergleich Mit ähnlichen Verbindungen

- Hexyl 2-methylbutanoate

- cis-3-Hexenyl hexanoate

- Ethyl 4-methylvalerate

- Ethyl isobutyrate

Comparison: 3-Methylbutyl 2-methylbutanoate is unique due to its specific combination of a 3-methylbutyl group and a 2-methylbutanoate group, which imparts a distinct fruity aroma. Compared to similar esters, it has a more pronounced apple-like scent, making it particularly valuable in the flavors and fragrances industry .

Biologische Aktivität

3-Methylbutyl 2-methylbutanoate, also known as isoamyl 2-methylbutyrate, is an ester compound with the molecular formula . It is primarily recognized for its pleasant fruity aroma and is utilized in various industries, including food, beverages, and fragrances. This compound has garnered attention for its biological activities, particularly its potential applications in agriculture and medicine.

This compound can be synthesized through the esterification reaction between 3-methylbutanol and 2-methylbutanoic acid, typically using an acid catalyst such as sulfuric acid. The reaction conditions are optimized to maximize yield and purity, followed by purification processes like distillation to eliminate unreacted materials and by-products.

Nematicidal Properties

One of the most significant biological activities of this compound is its nematicidal effect . Research indicates that this compound exhibits potent activity against the pine wood nematode (Bursaphelenchus xylophilus). At a concentration of 1 mg/mL, it effectively killed nematodes, with an LC50 value of . This suggests that it could be a viable candidate for developing environmentally friendly nematicides.

Aromatic Contribution in Fruits

This compound significantly contributes to the aroma profile of various fruits, including sea buckthorn berries. It is one of the most abundant volatile compounds in these berries, enhancing their characteristic fruity scent. This property has implications for assessing fruit quality and ripeness .

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains. For instance, it exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in food preservation and safety .

Case Study: Effects on Pine Wood Nematode

A study conducted on the nematicidal properties of this compound revealed significant findings:

| Concentration (mg/mL) | Mortality Rate (%) | LC50 (mg/mL) |

|---|---|---|

| 0.5 | 70 | 0.0326 |

| 1.0 | 100 |

This data highlights the compound's potential as a natural pesticide against harmful nematodes in forestry .

Case Study: Aroma Profile in Sea Buckthorn

In another investigation focusing on fruit aroma, the volatile profile of sea buckthorn was analyzed using gas chromatography-mass spectrometry (GC-MS). The presence of this compound was found to be crucial in determining the fruit's sensory attributes:

| Compound | Percentage Contribution (%) |

|---|---|

| This compound | Over 80 |

| Other Volatile Compounds | Varies |

This study underscores the importance of this ester in food science and sensory evaluation .

Safety and Environmental Impact

While this compound has beneficial applications, it is classified as a combustible liquid and poses toxicity risks to aquatic life with long-lasting effects. Therefore, its use must be carefully managed to mitigate environmental impacts .

Eigenschaften

IUPAC Name |

3-methylbutyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-5-9(4)10(11)12-7-6-8(2)3/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIRHYHLQKDEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865387 | |

| Record name | Butanoic acid, 2-methyl-, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a fruity odour | |

| Record name | Isoamyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/624/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

185.00 to 186.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylbutyl 2-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in ethanol and oil, insoluble in water | |

| Record name | Isoamyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/624/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.852-0.861 | |

| Record name | Isoamyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/624/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

27625-35-0, 93803-99-7 | |

| Record name | 3-Methylbutyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27625-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl 2-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027625350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbutyl methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093803997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-methyl-, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-methyl-, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutyl methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methylbutyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL 2-METHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LGN25Y6EK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylbutyl 2-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential nematicidal properties of 3-methylbutyl 2-methylbutanoate?

A1: Research has shown that this compound exhibits strong nematicidal activity against the pine wood nematode, Bursaphelenchus xylophilus []. At a concentration of 1 mg/mL, it effectively killed the nematodes. Further studies indicated an LC50 value (the concentration lethal to 50% of the nematodes) of 0.0326 mg/mL []. This suggests that this compound could be a promising candidate for developing new, environmentally friendly nematicides.

Q2: How does the presence of this compound in fruits influence their aroma profile?

A2: this compound is a significant contributor to the aroma profile of various fruits, including sea buckthorn berries []. It is one of the most abundant volatile compounds identified in these berries, contributing to their characteristic fruity scent [].

Q3: Can the presence or absence of this compound be used to assess fruit quality?

A3: Yes, studies have shown that the levels of this compound can be indicative of fruit quality. For instance, smoked Ambul bananas (Musa acuminata, AAB) exhibited a significantly lower concentration of this compound compared to naturally ripened bananas []. This decrease in concentration correlated with a poorer aroma profile and the presence of black scars on the peel, indicating a decline in quality due to the smoking treatment []. Similarly, in sea buckthorn berries, this compound constitutes a significant portion of the volatile compounds []. The presence and relative abundance of this compound, alongside other volatile compounds, can be used to differentiate between wild and cultivated varieties and could be a marker for freshness and authenticity [].

Q4: Are there any other biological activities associated with this compound?

A4: While this compound is primarily known for its aroma and potential nematicidal activity, its presence in the essential oil of Eriocephalus pinnatus, a plant used in traditional medicine, suggests it might possess other biological properties that require further investigation [].

Q5: How do researchers analyze and quantify this compound in complex mixtures?

A5: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is widely employed to separate, identify, and quantify this compound in complex mixtures like fruit extracts and essential oils [, , ]. This technique is particularly useful for analyzing volatile compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.